molecular formula C23H24N2O2 B2958925 1-{[(6-Methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amino}-3-(naphthalen-1-yloxy)propan-2-ol CAS No. 1376145-34-4

1-{[(6-Methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amino}-3-(naphthalen-1-yloxy)propan-2-ol

Cat. No. B2958925
M. Wt: 360.457
InChI Key: AODNPHMBPBCOFR-UHFFFAOYSA-N
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Description

This compound is an organic molecule that contains several functional groups, including a pyridine ring, a propynyl group, an amino group, a naphthalene ring, and a hydroxyl group . The presence of these groups suggests that the compound could participate in a variety of chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and naphthalene rings suggests that the compound would have a planar structure in these regions. The propynyl group would add some linearity to the molecule, while the amino and hydroxyl groups could participate in hydrogen bonding .


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions. The pyridine ring could act as a base or a nucleophile, the propynyl group could undergo addition reactions, and the amino and hydroxyl groups could act as nucleophiles or bases . The naphthalene ring is relatively stable but could undergo electrophilic aromatic substitution reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino and hydroxyl groups could increase its solubility in water, while the naphthalene ring could increase its solubility in organic solvents .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, its physical and chemical properties, and its potential biological activity . This could involve in vitro studies, in vivo studies, and computational modeling.

properties

IUPAC Name

1-[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]-3-naphthalen-1-yloxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-3-14-25(15-20-11-6-8-18(2)24-20)16-21(26)17-27-23-13-7-10-19-9-4-5-12-22(19)23/h1,4-13,21,26H,14-17H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODNPHMBPBCOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN(CC#C)CC(COC2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(6-Methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amino}-3-(naphthalen-1-yloxy)propan-2-ol

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